Alrizomadlin

Content Navigation

CAS Number

Product Name

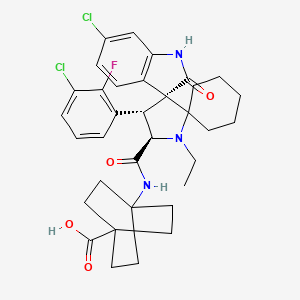

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alrizomadlin APG-115 mechanism of action MDM2-p53 inhibition

Detailed Mechanism of Action

The therapeutic effect of Alrizomadlin is based on disrupting a critical cancer-associated regulatory loop.

- The p53-MDM2 Negative Feedback Loop: In normal cells, the p53 protein is a key tumor suppressor that induces cell cycle arrest and apoptosis in response to cellular stress. MDM2 functions as a primary negative regulator of p53; it binds to p53, inhibits its transcriptional activity, and tags it for proteasomal degradation, thereby maintaining low p53 levels under non-stress conditions [1] [2]. Many cancers exploit this pathway by overexpressing MDM2 to constitutively suppress p53 activity, even in the absence of TP53 mutation [1] [3].

- Molecular Mimicry: this compound is designed to mimic the three key amino acid residues of p53 (Phe19, Trp23, Leu26) that bind to a deep hydrophobic pocket on the MDM2 protein [1]. By occupying this pocket with high affinity, this compound physically prevents MDM2 from binding to and inactivating p53 [4].

- Pathway Activation: With the inhibitory interaction blocked, p53 is stabilized and accumulates in the cell nucleus. It then functions as a transcription factor, upregulating the expression of genes involved in cell cycle control (e.g., p21) and apoptosis (e.g., Puma, Bax) [3] [2]. The restoration of this pathway drives cancer cells toward programmed cell death.

The following diagram illustrates the signaling pathway and mechanism of this compound:

This compound inhibits MDM2, stabilizing p53 to activate cell cycle arrest and apoptosis genes.

Preclinical & Clinical Evidence

In Vitro and In Vivo Efficacy Preclinical studies demonstrate that this compound effectively activates the p53 pathway and inhibits tumor growth. In chronic lymphocytic leukemia (CLL) models, treatment with this compound led to:

- Upregulation of p53 Pathway: Increased expression of p53, MDM2, and p21 at both mRNA and protein levels [3].

- Antitumor Effects: Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase [3].

- Modulation of Survival Pathways: Suppression of anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1) and inhibition of pro-survival AKT and ERK signaling pathways [3].

Clinical Trial Data A first-in-human Phase I study (2024) in patients with advanced solid tumors established the safety and preliminary efficacy profile [5].

- Dosage: The maximum tolerated dose was 150 mg, and the Recommended Phase II Dose (RP2D) was set at 100 mg administered every other day for 21 days in a 28-day cycle [5].

- Efficacy: The clinical trial demonstrated promising antitumor activity, particularly in a biomarker-defined population. The results are summarized below [5]:

| Clinical Measure | Result in All Patients (n=20) | Result in MDM2-amplified & TP53 wild-type patients (n=8) |

|---|---|---|

| Objective Response Rate (ORR) | 10% (2 patients) | 25% (2 patients) |

| Disease Control Rate (DCR) | 50% (10 patients) | 100% (8 patients) |

| Median Progression-Free Survival (PFS) | 6.1 months | Not Reported (PFS was significantly longer in wild-type vs mutant TP53: 7.9 vs 2.2 months) |

- Safety: The most common grade 3/4 treatment-related adverse events were hematological, including thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [5].

Synergistic Potential

Research indicates that this compound can synergize with other anticancer agents, providing a rationale for combination therapies [3] [6].

- With BCL-2 Inhibitors: In CLL models, this compound combined with venetoclax (ABT-199) led to enhanced suppression of BCL-2 family anti-apoptotic proteins and significantly increased apoptosis compared to either drug alone [3].

- With Immunotherapy: this compound can regulate the tumor immune microenvironment. An ongoing Phase II study is combining it with the PD-1 inhibitor pembrolizumab, showing preliminary efficacy in patients who had progressed on prior immunotherapy [5] [6].

Key Experimental Protocols for Research

For scientists seeking to validate these findings, the following methodologies from the cited research can serve as a guide.

1. Assessing Cell Proliferation (MTS Assay)

- Purpose: To measure the inhibitory effect of this compound on cell proliferation.

- Procedure: Seed cells in 96-well plates and treat with varying concentrations of this compound. After incubation, add MTS reagent and measure the absorbance at 490 nm using a microplate reader. Calculate the proliferation rate relative to control groups [3].

2. Analyzing Cell Apoptosis (Annexin V/PI Staining)

- Purpose: To quantify the percentage of cells undergoing apoptosis.

- Procedure: Harvest cells after drug treatment. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark. Analyze the samples using flow cytometry. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3].

3. Evaluating Drug Synergy (Combination Index)

- Purpose: To determine if the combination of this compound and another drug (e.g., venetoclax) is synergistic.

- Procedure: Treat cells with a range of doses for each drug alone and in combination. Use the Compusyn software (or similar tools like Chalice) to compute the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [3].

This compound represents a mechanistically rational and clinically promising approach to targeting cancers dependent on the MDM2-p53 axis. Its development is being accelerated through strategic combinations and biomarker-driven patient selection.

References

- 1. Targeting p53–MDM2 interaction by small-molecule inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Targeting p53 pathways: mechanisms, structures ... - Nature [nature.com]

- 3. MDM2 inhibitor APG-115 synergizes with ABT-199 to ... [frontiersin.org]

- 4. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. A first-in-human phase I study of a novel MDM / 2 ... p 53 inhibitor [pmc.ncbi.nlm.nih.gov]

- 6. Ascentage Pharma's MDM2-p53 Inhibitor this compound ... [prnewswire.com]

what is Alrizomadlin and how does it work

Mechanism of Action

Alrizomadlin works by disrupting a key mechanism that cancer cells use to evade growth control.

- The p53 Tumor Suppressor and MDM2: In normal cells, the p53 protein acts as a critical "guardian of the genome," inducing cell cycle arrest or apoptosis (programmed cell death) in response to cellular stress or damage. MDM2 is a natural negative regulator of p53; it binds to p53 and promotes its degradation, keeping p53 levels low in a normal feedback loop [1].

- MDM2 Exploitation in Cancer: Many cancers with wild-type (non-mutated) TP53 (the gene that encodes p53) exploit this pathway by overexpressing MDM2, which leads to the constant suppression and degradation of functional p53, allowing the cancer cells to survive and proliferate [1].

- This compound's Role: this compound binds with high affinity to MDM2, blocking its interaction with p53 [2] [3]. This disruption stabilizes the p53 protein, leading to its accumulation and activation within the cell. Reactivated p53 then transcribes its target genes, ultimately triggering cell cycle arrest and apoptosis in cancer cells [1] [3].

The following diagram illustrates this core mechanism and its functional consequences.

Core mechanism of this compound: blocking the MDM2-p53 interaction to activate p53.

Clinical Trial Data and Efficacy

This compound has demonstrated promising antitumor activity in clinical trials, both as a single agent and in combination with other therapies.

| Cancer Type | Regimen | Key Efficacy Findings (as of 2025 data) | Citation |

|---|---|---|---|

| Advanced Solid Tumors (Phase I) | This compound Monotherapy | ORR: 10% (2/20); DCR: 60% (12/20). Efficacy was significantly higher in tumors with MDM2 amplification and wild-type TP53 (ORR: 25%, DCR: 100%). | [1] |

| Adenoid Cystic Carcinoma (ACC) | This compound Monotherapy | ORR: 16.7%; DCR: 100%. | [4] |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) | This compound + PD-1 Inhibitor (Toripalimab) | Two patients achieved confirmed partial response (PR) with prolonged progression-free survival (PFS) of 60+ and 96+ weeks. | [4] |

| Biliary-Tract Cancer (BTC) & Liposarcoma (LPS) | This compound + PD-1 Inhibitor (Toripalimab) | BTC: ORR 16.7%, DCR 100%. LPS: ORR 16.7%, DCR 66.7%. | [4] |

Key Experimental Findings from Preclinical and Clinical Studies

Clinical Trial Design and Patient Monitoring

A first-in-human Phase I study established the safety profile and recommended dose. Key methodologies included [1]:

- Study Design: Open-label, dose-escalation and expansion trial (CTR20170975) using a "3 + 3" design.

- Dosing Schedule: Oral administration within 30-60 minutes after a meal, every other day for 21 days in a 28-day cycle.

- Endpoints: Primary endpoints were safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy per RECIST 1.1.

- Pharmacodynamic Biomarker: Plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were measured as a biomarker indicative of p53 pathway activation [1].

Key Preclinical Combination Study

A 2025 study investigated this compound with bortezomib (a proteasome inhibitor) in cervical cancer models, providing a template for combination protocol design [3]:

- In Vitro Assays:

- Cell Viability: Assessed using the MTS assay.

- Apoptosis: Quantified by Annexin V/PI staining and flow cytometry.

- Synergy Calculation: The Combination Index (CI) was calculated using CompuSyn software (CI < 0.7 indicates synergy).

- Protein & Gene Expression: Western blotting and quantitative RT-PCR to analyze changes in p53, p21, BCL-2 family proteins, and MAPK/AKT pathway components.

- In Vivo Model:

- Xenograft Model: Established by subcutaneously injecting HeLa cells into female Balb/C nude mice.

- Histological Analysis: Tumor tissues were analyzed via H&E staining, immunohistochemistry (IHC) for p21 and BCL-2, and immunofluorescence for Ki-67 (proliferation) and TUNEL (apoptosis).

The clinical development path and key combination strategies are summarized in the diagram below.

This compound clinical development pathway and key combination strategies.

Safety and Tolerability Profile

The safety data from clinical trials indicates a manageable safety profile with defined hematological toxicities.

- Most Common Grade 3/4 TRAEs (Phase I, Monotherapy): Thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [1].

- Combination Therapy (with Toripalimab): In patients receiving this compound 150 mg, 44.4% experienced Grade 3 or higher TRAEs, with 29.6% reporting treatment-related serious adverse events (SAEs) [4].

- Dose-Limiting Toxicity (DLT): Thrombocytopenia and febrile neutropenia were observed at a 200 mg dose, establishing the maximum tolerated dose (MTD) at 150 mg and the recommended Phase II dose (RP2D) at 100 mg [1].

This compound represents a promising targeted therapy for cancers with wild-type p53. Its ability to restore p53 function and synergize with other agents like immunotherapies and proteasome inhibitors supports its continued clinical development across a range of solid tumors and hematologic malignancies.

References

Alrizomadlin first-in-human phase I study results

Summary of Key Efficacy Results (Phase I Study)

| Metric | Overall Population (n=20) | MDM2-amplified & TP53 Wild-Type Subgroup (n=8) |

|---|---|---|

| Objective Response Rate (ORR) | 10% (2 patients with Partial Response) [1] | 25% (2 patients with Partial Response) [1] |

| Disease Control Rate (DCR) | 60% (12 patients with Stable Disease or better) [1] | 100% (8 patients with Stable Disease or better) [1] |

| Median Progression-Free Survival (PFS) | 6.1 months (95% CI: 1.7 - 10.4) [1] | Data not explicitly stated for subgroup |

| PFS: TP53 Wild-Type vs. Mutant | 7.9 months vs. 2.2 months (P < 0.001) [1] | Not Applicable |

Experimental Protocol & Study Details

Here is a detailed breakdown of the study's methodology and safety findings.

Study Design & Patient Population [2]

- Trial Design: Single-arm, open-label, Phase I study, conducted in two parts: dose escalation (using a "3 + 3" design) and dose expansion.

- Patients: Adults with histologically confirmed, locally advanced, or metastatic solid tumors who had progressed on standard treatment or lacked effective therapies.

- Intervention: Alrizomadlin was administered orally, once every other day, for 21 days followed by 7 days off (28-day cycle), until disease progression or intolerable toxicity.

Dosage and Safety Profile

- Recommended Phase II Dose (RP2D): 100 mg [1] [2].

- Maximum Tolerated Dose (MTD): 150 mg [1].

- Most Common Grade 3/4 Treatment-Related Adverse Events (AEs): The table below lists the incidence of key hematological toxicities [1].

| Adverse Event | Incidence (Grade 3/4) |

|---|---|

| Thrombocytopenia | 33.3% |

| Lymphocytopenia | 33.3% |

| Neutropenia | 23.8% |

| Anemia | 23.8% |

- Dose-Limiting Toxicity (DLT): One patient in the 200 mg cohort experienced thrombocytopenia and febrile neutropenia [1].

Pharmacokinetics & Pharmacodynamics (PK/PD)

- Pharmacokinetics: this compound demonstrated approximately linear pharmacokinetics within the 100 mg to 200 mg dose range [1].

- Pharmacodynamics: Increased plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were observed, serving as a biomarker indicative of successful p53 pathway activation [1].

The mechanism of action and PK/PD relationship of this compound can be visualized in the following pathway diagram, created using Graphviz per your requirements.

This compound inhibits MDM2 to activate p53 tumor suppressor function

The experimental workflow for the clinical trial's pharmacokinetic and safety analysis is outlined below.

Workflow for clinical trial PK, PD, safety, and efficacy analyses

Future Directions and Conclusion

- Promising Activity: The study concluded that this compound has an acceptable safety profile and shows promising antitumor activity, especially in tumors with

MDM2amplification and wild-typeTP53[1]. - Immunotherapy Combination: The drug's ability to modulate the tumor immune microenvironment supports its ongoing investigation in combination with immune checkpoint inhibitors (e.g., pembrolizumab), showing promise in reversing immunotherapy resistance [2].

- Recent Data: More recent Phase II data presented at the 2025 ASCO Annual Meeting further supports this compound's potential, showing a 100% disease control rate as a monotherapy in adenoid cystic carcinoma and prolonged responses in combination with a PD-1 inhibitor for other solid tumors [3].

References

Comprehensive Technical Guide: MDM2-p53 Pathway Inhibition in Cancer Therapy

Introduction to the MDM2-p53 Pathway

The p53 tumor suppressor protein, often referred to as "the guardian of the genome," is a critical transcription factor that regulates fundamental cellular processes including cell cycle arrest, DNA repair, apoptosis, and senescence. As the most frequently mutated gene in human cancer, TP53 abnormalities occur in approximately 50% of all malignancies, making it a paramount target for therapeutic development. The murine double minute 2 (MDM2) protein serves as the primary negative regulator of p53, functioning through a finely-tuned negative feedback loop that controls both p53 activity and stability. This intricate regulatory system represents one of the most promising targets for novel cancer therapeutics, particularly for tumors retaining wild-type p53 function.

The MDM2-p53 interaction forms a critical regulatory circuit in cellular homeostasis. Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation through E3 ubiquitin ligase activity. This maintains p53 at low levels in unstressed cells. However, in response to various stress signals including DNA damage, hypoxia, and oncogene activation, post-translational modifications to both proteins disrupt their interaction, leading to p53 stabilization and activation. In cancers with wild-type TP53, tumor cells often exploit MDM2 overexpression to effectively neutralize p53's tumor suppressor function, creating a dependency on this interaction that can be therapeutically targeted.

Molecular Mechanisms of the MDM2-p53 Interaction

Structural Basis of the Interaction

The molecular interaction between MDM2 and p53 involves precise structural complementarity that has been extensively characterized through crystallographic studies. The MDM2 protein contains several functional domains: an N-terminal p53-binding domain, a central acidic domain, a zinc finger region, and a C-terminal RING domain that confers E3 ubiquitin ligase activity. The p53 protein is organized into several functional domains including two N-terminal transactivation domains (TAD1 and TAD2), a central sequence-specific DNA-binding domain (DBD), and a C-terminal oligomerization domain.

The primary interaction interface involves the N-terminal hydrophobic pocket of MDM2 and the transactivation domain (TAD1) of p53. Structural analyses have revealed that three critical residues on p53—Phe19, Trp23, and Leu26—form an amphipathic α-helix that inserts deeply into the hydrophobic binding cleft on MDM2. These three amino acids contribute disproportionately to the binding energy and represent the key "hot spot" for inhibitor development. The MDM2 binding pocket is composed of 14 primarily hydrophobic amino acids: Leu54, Leu57, Ile61, Met62, Tyr67, Gln72, Val75, Phe86, Phe91, Val93, His96, Ile99, Tyr100, and Ile101. This well-defined interaction surface, though involving large protein-protein interfaces, contains a distinct druggable pocket that can be targeted by small molecules.

Figure 1: The MDM2-p53 Regulatory Circuit and Inhibitor Mechanism. This diagram illustrates the negative feedback loop between p53 and MDM2, and how small-molecule inhibitors disrupt this interaction to activate p53-mediated tumor suppression.

Regulatory Dynamics and Feedback Control

The MDM2-p53 pathway operates as a tightly regulated negative feedback loop with sophisticated control mechanisms. Upon activation, p53 transcriptionally upregulates MDM2 expression, creating an autoregulatory circuit that limits the duration and intensity of p53 activity. This feedback mechanism allows the system to function as a biological oscillator under certain stress conditions, producing pulsatile dynamics of p53 activation that may encode information about stress type and severity. Mathematical modeling of this feedback loop has demonstrated its capacity to generate diverse output behaviors—including steady states and oscillations—in response to different stress inputs, providing a potential mechanism for stress-specific response patterning.

The regulatory complexity is enhanced by the presence of MDMX (MDM4), a structural homolog of MDM2 that also binds p53 and inhibits its transcriptional activity. While MDMX lacks robust E3 ubiquitin ligase activity, it forms heterodimers with MDM2 through their RING domains and enhances p53 ubiquitination. This partnership creates an additional layer of regulation, with both proteins serving as non-redundant negative regulators of p53. The MDM2-p53-MDMX network responds to various stress signals through post-translational modifications including phosphorylation, acetylation, and ubiquitination, which modulate the affinity of these interactions and determine the functional outcome.

Therapeutic Strategies for p53 Pathway Activation

Classification by p53 Status

Therapeutic approaches to target the MDM2-p53 pathway are fundamentally determined by the p53 status in tumor cells, necessitating distinct strategies for different genetic contexts:

Table 1: Therapeutic Strategies Based on p53 Status

| p53 Status | Prevalence in Cancer | Therapeutic Approach | Representative Agents |

|---|---|---|---|

| Wild-type p53 | ~50% of cancers | MDM2-p53 interaction inhibitors | Nutlins, RG7112, RG7388, AMG232, APG-115 |

| p53 Missense Mutations | ~30-40% of cancers | Reactivation of mutant p53 | APR-246, COTI-2, STIMA-1 |

| p53 Aggregation Mutations | Subset of p53 mutations | Inhibition of amyloid aggregation | ReACp53 |

| MDM2 Amplification | 5-7% of cancers (up to 90% in dedifferentiated LPS) | MDM2 inhibitors | All MDM2-p53 antagonists |

For tumors with wild-type p53, the predominant strategy involves developing small-molecule inhibitors that disrupt the p53-MDM2 interaction. These compounds function by binding to the p53-binding pocket on MDM2, thereby preventing MDM2 from engaging p53 and facilitating p53 stabilization and activation. This approach is particularly relevant in cancers with MDM2 amplification or overexpression, where p53 function is suppressed despite the presence of a wild-type protein.

For cancers harboring p53 mutations, therapeutic strategies focus on compounds that restore wild-type conformation and function to mutant p53 proteins. The first such compound, CP-31398, demonstrated that small molecules could stabilize the wild-type conformation of p53 under denaturing conditions, though its development was halted due to nonspecific toxicity. More recently, APR-246 (PRIMA-1MET) has shown promise in clinical trials by forming adducts with thiol groups in mutant p53, inducing conformational changes that restore function. Additionally, for specific mutations that promote p53 aggregation into amyloid structures, ReACp53 has been developed to inhibit amyloid formation and restore p53 function in high-grade serous ovarian carcinomas.

Alternative Approaches for Mutant p53

Beyond direct reactivation, several alternative strategies have emerged for targeting mutant p53-driven cancers:

- Hsp90 inhibitors: Prevent chaperone binding to mutant p53, promoting its degradation

- HDAC inhibitors: Disrupt the HDAC6/Hsp90/mutant p53 complex

- Statins: Inhibit mutp53-DNAJA1 interaction, inducing CHIP-dependent degradation

- Gambogic acid: Disrupts mutp53/Hsp90 complex and promotes CHIP-mediated degradation

- Spautin-1: Inhibits macroautophagy and induces partner-mediated autophagy of mutant p53

These approaches leverage the inherent instability of many p53 mutants and the cellular machinery that manages protein folding and quality control, providing alternative routes to target p53-mutant cancers.

Clinical Development of MDM2-p53 Inhibitors

MDM2-p53 Inhibitors in Clinical Trials

The development of small-molecule MDM2-p53 inhibitors has progressed significantly over the past two decades, with multiple compounds entering clinical trials across various cancer types. These inhibitors employ diverse chemical scaffolds designed to mimic the three critical hydrophobic residues of p53 that interact with MDM2.

Table 2: MDM2-p53 Inhibitors in Clinical Development

| Compound | Chemical Class | Development Status | Key Clinical Findings |

|---|---|---|---|

| RG7112 | Cis-imidazoline | Phase I (First clinical MDM2 inhibitor) | Dose-dependent p53 activation; hematological toxicity [1] |

| Alrizomadlin (APG-115) | Pyrrolidine | Phase II | 16.7% ORR in ACC; 100% DCR in ACC; combination with PD-1 inhibitors [2] |

| BI 907828 | Diazepinone | Phase I/II (Brightline-1) | Dual mechanism: direct tumor cell targeting + immune modulation [3] |

| Milademetan | Imidazopyrrolidine | Phase II (MANTRA-2) | Activity in MDM2-amplified tumors; TP53 clonal hematopoiesis observed [4] |

| AMG 232 | Piperidinone | Phase I/II | Potent nanomolar-range inhibitor; evaluation in sarcomas and other solid tumors [1] |

| HDM201 | Imidazopyrrolidine | Phase I/II | Differentiated dosing schedules; activity in liposarcoma and other malignancies [1] |

Clinical Efficacy and Safety Findings

Recent clinical data demonstrate the potential of MDM2 inhibitors across various tumor types. In a Phase II study of This compound (APG-115) presented at ASCO 2025, monotherapy demonstrated an objective response rate (ORR) of 16.7% and a disease control rate (DCR) of 100% in patients with advanced adenoid cystic carcinoma (ACC). In combination with the PD-1 inhibitor toripalimab, this compound showed activity in biliary tract cancer (BTC) with 16.7% ORR and 100% DCR, and in liposarcoma (LPS) with 16.7% ORR and 66.7% DCR. Notably, two patients with malignant peripheral nerve sheath tumor (MPNST) achieved confirmed partial responses with prolonged progression-free survival of 60+ and 96+ weeks, respectively [2].

The safety profile of MDM2 inhibitors has been characterized by dose-dependent hematological toxicity, which represents an on-target effect of p53 activation in hematopoietic stem and progenitor cells. In the this compound study, monotherapy was associated with grade 3 or higher treatment-related adverse events (TRAEs) in 33.3% of patients, while the combination therapy showed a higher incidence of 44.4% at the 150 mg dose level. Treatment-related serious adverse events (SAEs) occurred in 12.5% and 29.6% of patients in the monotherapy and combination arms, respectively [2].

A significant safety concern emerging from recent research is the association between MDM2 inhibition and the development of TP53-mutated clonal hematopoiesis. A 2025 case report described a patient with MDM2-amplified ACC who developed persistent pancytopenia following milademetan treatment, associated with 20 distinct pathogenic TP53 mutations in peripheral blood and bone marrow. These mutations persisted for over a year after drug discontinuation and were not detected in drug-resistant tumor tissue, suggesting selective pressure on hematopoietic stem cells rather than tumor evolution. Analysis of four additional patients revealed that longer treatment duration strongly correlated with a higher number of TP53 mutations, highlighting a potential long-term risk of MDM2 inhibitor therapy [4].

Experimental Protocols for MDM2-p53 Inhibitor Development

Computational Screening Approaches

The discovery of novel MDM2-p53 inhibitors has been greatly facilitated by structure-based drug design approaches. The following protocol outlines a comprehensive virtual screening strategy for identifying novel MDM2-p53 interaction inhibitors:

Target Preparation: Obtain the crystal structure of MDM2 (e.g., PDB ID: 3JZK) from the Protein Data Bank. Remove solvent molecules and add hydrogen atoms using molecular modeling software such as MOE. Assign partial charges using the MMFF94× force field and define the binding pocket based on the cocrystallized inhibitor [5].

Pharmacophore Modeling: Create a pharmacophore model based on the cocrystallized MDM2 inhibitor, typically including three key features: one aromatic, one hydrophobic, and one hydrophobic/aromatic feature. Validate the model using known MDM2 inhibitors to ensure it captures essential interaction motifs [5].

Compound Library Preparation: Acquire a commercial drug-like ligand library (e.g., TimTec Compound Libraries, containing ~582,474 compounds). Filter compounds based on Veber's rules and Lipinski's Rule of Five: molecular weight ≤500 Da, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10, logP ≤5, polar surface area ≤140 Ų, and rotatable bonds ≤10 [5].

Virtual Screening Workflow:

- Pharmacophore Screening: Screen the filtered compound library against the pharmacophore model, retaining only compounds that satisfy all three pharmacophoric features.

- Docking Studies: Perform molecular docking using a multi-step protocol:

- Standard precision (SP) docking to generate initial poses

- Extra precision (XP) docking for refined binding assessment

- Visual Inspection: Manually examine top-ranked ligands for optimal binding modes and pocket filling characteristics.

- Compound Selection: Select candidates for in vitro testing based on docking scores and binding interactions.

Biological Assessment Protocols

5.2.1 MDM2-p53 Interaction ELISA

The following protocol provides a standardized method for evaluating inhibitor potency in disrupting the MDM2-p53 interaction:

Coating: Dispense 100 μL capture antibody (prepared in coating buffer) into 96-well high-binding polystyrene microtiter plates. Seal plates and incubate overnight at room temperature [5].

Blocking: Aspirate coating solution and add 200 μL blocking buffer per well. Seal and incubate for at least 1 hour at room temperature. Aspirate blocking solution [5].

Standard and Sample Preparation:

- Prepare p53 standard in assay buffer from 20× stock (1 μg/mL).

- Pipette standards and samples into appropriate wells, with 50 μL assay buffer in blank wells.

- Seal plate and incubate on plate shaker for 1 hour at room temperature.

- Prepare MDM2 standard in assay buffer from 20× stock (0.32 μg/mL).

- Add 5 μL DMSO, samples, or control inhibitor (e.g., Nutlin-3a) to MDM2 standard.

Inhibition Reaction: Mix samples thoroughly and incubate for 1 hour at room temperature. Add 50 μL of MDM2 mixtures to appropriate wells and incubate on plate shaker for 1 hour at room temperature [5].

Detection and Visualization:

- Wash plates four times with 400 μL wash buffer per well.

- Add diluted MDM2 detection antibody to all wells except blanks.

- Incubate sealed plate on shaker for 1 hour at room temperature.

- Repeat washing step.

- Add 100 μL diluted streptavidin-horseradish peroxidase conjugate to all wells except blanks.

- Incubate sealed plate on shaker for 1 hour at room temperature.

- Repeat washing step.

- Add 100 μL substrate solution to each well and incubate for 10-30 minutes.

- Add 100 μL stop solution and measure absorbance at 450 nm.

5.2.2 Cell-Based Assays

Cell Viability Assays: Evaluate antiproliferative effects using assays such as MTT or CellTiter-Glo in cancer cell lines with wild-type TP53 (e.g., SJSA-1, HCT116) and mutant TP53 (e.g., MDA-MB-435, SW480) as controls. Treat cells with serial dilutions of inhibitors for 72-96 hours and measure viability. Calculate IC50 values to determine potency and selectivity for wild-type p53 cells [1].

Western Blot Analysis: Assess p53 pathway activation by measuring protein levels of p53, p21, and MDM2. Treat cells with inhibitors for 12-24 hours, prepare cell lysates, and perform immunoblotting. Look for dose-dependent increases in p53 and p21 levels, indicating successful pathway activation [1].

Quantitative PCR: Measure mRNA expression of p53 target genes (p21, MDM2, PUMA, BAX) after 6-12 hours of inhibitor treatment to confirm transcriptional activation [6].

Cell Cycle Analysis: Evaluate cell cycle distribution using propidium iodide staining and flow cytometry after 24-48 hours of treatment. MDM2 inhibitors typically induce G1 and/or G2 cell cycle arrest in sensitive cells [7].

Apoptosis Assays: Assess induction of apoptosis using Annexin V staining, caspase-3/7 activation assays, or PARP cleavage analysis after 48-72 hours of treatment [8].

Clinical Translation and Future Perspectives

Current Clinical Challenges

Despite promising preclinical activity, the clinical development of MDM2-p53 inhibitors faces several significant challenges:

Hematological Toxicity: The dose-limiting hematological toxicity observed with MDM2 inhibitors represents a fundamental challenge for this class of drugs. As p53 activation in hematopoietic stem and progenitor cells induces cell cycle arrest and apoptosis, this on-target, off-tumor effect necessitates intermittent dosing schedules and careful hematological monitoring [1] [4].

TP53 Clonal Hematopoiesis: Emerging evidence suggests that MDM2 inhibition can promote the expansion of TP53-mutated hematopoietic clones, potentially increasing the risk of subsequent myeloid malignancies. This recently recognized safety concern warrants careful long-term monitoring in clinical trials and consideration in risk-benefit assessments [4].

Tumor Resistance Mechanisms: Primary and acquired resistance to MDM2 inhibitors can occur through various mechanisms, including TP53 mutations, MDMX overexpression, and alterations in downstream signaling components. The development of TP53 mutations during treatment represents a particularly challenging resistance mechanism that may limit long-term efficacy [4].

Patient Selection Strategies: Optimal patient selection remains challenging. While MDM2 amplification identifies a population more likely to respond, not all MDM2-amplified tumors respond to therapy. Development of robust biomarkers beyond MDM2 amplification status is needed to better identify susceptible tumors [3].

Novel Therapeutic Strategies and Future Directions

Several innovative approaches are being explored to overcome current limitations and enhance the therapeutic potential of MDM2-p53 targeting:

Combination Therapies: Rational combination strategies represent the most promising approach to enhance efficacy and overcome resistance. Preclinical and early clinical data support combinations with:

- PD-1/PD-L1 inhibitors: p53 activation promotes immunogenic cell death and enhances T-cell infiltration, potentially synergizing with immune checkpoint blockade [2] [3].

- Targeted therapies: Combinations with kinase inhibitors, Bcl-2 inhibitors, and other pathway-specific agents may enhance antitumor activity through complementary mechanisms.

- Conventional chemotherapy: Sequential or concurrent administration with DNA-damaging agents may leverage p53 activation to enhance apoptosis.

MDM2 Degraders: The development of PROTAC (Proteolysis Targeting Chimera) molecules that target MDM2 for degradation represents an emerging alternative to traditional inhibitors. This approach may provide more complete pathway inhibition and overcome some resistance mechanisms.

Dual MDM2/MDMX Inhibitors: Given the complementary roles of MDM2 and MDMX in p53 regulation, compounds that simultaneously inhibit both proteins may demonstrate enhanced efficacy compared to selective MDM2 inhibitors.

Bifunctional Compounds: Molecules designed to simultaneously target MDM2 and other relevant cancer pathways may provide synergistic activity and reduce the development of resistance.

Conclusion

The targeted inhibition of the MDM2-p53 interaction represents a promising therapeutic strategy for cancers with wild-type TP53, particularly those with MDM2 amplification. Significant progress has been made in developing diverse chemical classes of small-molecule inhibitors, with multiple compounds advancing to clinical trials. Recent clinical data demonstrate encouraging antitumor activity in selected malignancies, including adenoid cystic carcinoma, liposarcoma, and malignant peripheral nerve sheath tumors.

However, challenges remain, including dose-limiting hematological toxicity, the emergence of TP53-mutated clonal hematopoiesis, and the development of resistance mechanisms. Future success will likely depend on optimized dosing strategies, rational combination approaches, improved patient selection biomarkers, and the development of next-generation compounds with enhanced therapeutic indices. As clinical research advances, MDM2-p53 inhibitors hold substantial promise for delivering targeted, effective therapy to defined patient populations with limited treatment options.

References

- 1. Targeting p53–MDM2 interaction by small-molecule inhibitors [jhoonline.biomedcentral.com]

- 2. Live from ASCO 2025 [ascentage.com]

- 3. Targeting the MDM2–p53 interaction in the clinic [nature.com]

- 4. MDM2 inhibition is associated with the emergence of TP53 ... [nature.com]

- 5. Identification of new inhibitors of Mdm2–p53 interaction via ... [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for p53 Activation and Targeted Inhibitors of the p53 ... [pmc.ncbi.nlm.nih.gov]

- 7. The MDM2-p53 pathway revisited - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 8. for Apoptosis p | Thermo Fisher Scientific - US 53 Pathway Signaling [thermofisher.com]

Efficacy and Safety Profile of Alrizomadlin

The following tables consolidate the quantitative data on Alrizomadlin's performance, including efficacy outcomes, survival data, and safety profile from clinical trials.

| Efficacy Parameter | Overall Population (n=20) | MDM2-amplified / TP53 Wild-type Subgroup (n=8) |

|---|---|---|

| Overall Response Rate (ORR) | 10% (2 patients) [1] [2] | 25% (2 patients) [1] [2] |

| Disease Control Rate (DCR) | 60% (12 patients) [1] [2] | 100% (8 patients) [1] [2] |

| Stable Disease (SD) | 50% (10 patients) [1] [2] | 75% (6 patients) [1] [2] |

| Survival & Dose | Result |

|---|---|

| Median Progression-Free Survival (PFS) | 6.1 months (95% CI, 1.7-10.4) [1] [2] |

| PFS (TP53 Wild-type) | 7.9 months [1] [2] |

| PFS (TP53 Mutant) | 2.2 months [1] [2] |

| Recommended Phase II Dose (RP2D) | 100 mg every other day for 21 days, followed by 7 days off [1] [2] |

| Safety Profile (Grade 3/4 TRAEs) | Incidence |

|---|---|

| Thrombocytopenia | 33.3% [1] [2] |

| Lymphocytopenia | 33.3% [1] [2] |

| Neutropenia | 23.8% [1] [2] |

| Anemia | 23.8% [1] [2] |

Mechanism of Action & Signaling Pathway

This compound is a novel, orally bioavailable small-molecule that acts as a potent and selective antagonist of the p53-MDM2 interaction [1]. Its mechanism restores the tumor-suppressor function of p53.

This compound inhibits MDM2, activating p53 to trigger antitumor responses.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies from the clinical studies.

Phase I Monotherapy Study Design (NCT03611868)

This first-in-human phase I trial was a single-arm, open-label study consisting of a dose escalation part (using a "3 + 3" design) and a dose expansion part [1].

- Patient Population: Adults with histologically confirmed, locally advanced or metastatic solid tumors who had progressed on or were ineligible for standard treatment. An ECOG performance status of 0 or 1 was required [1].

- Dosing Regimen: this compound was administered orally within 30-60 minutes after a meal. The established regimen was 100 mg every other day for 21 days, followed by 7 days off, in a 28-day cycle. Treatment continued until disease progression or intolerable toxicity [1].

- Endpoint Assessments:

- Safety: Monitored throughout the cycle. Adverse events were graded according to NCI CTCAE v4.03. Dose-limiting toxicities (DLTs) were specifically evaluated in the first 28-day cycle [1].

- Tumor Response: Assessed by investigators using RECIST 1.1 criteria. Tumor imaging scans were performed every 8 weeks to determine objective response and progression [1].

- Pharmacodynamics: Plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were measured as a biomarker indicative of p53 pathway activation [1].

Phase II Combination Therapy Study Design

A phase II study investigated this compound in combination with the anti-PD-1 immune checkpoint inhibitor, Pembrolizumab [3].

- Patient Population: Patients with various advanced solid tumors, including specific cohorts for immuno-oncologic (IO) drug-resistant malignancies such as melanoma, non-small cell lung cancer (NSCLC), and liposarcoma [3].

- Dosing Regimen: The recommended phase II dose (RP2D) for this compound in combination was 150 mg taken orally once daily for two consecutive weeks, followed by one week off, in a 21-day cycle. Pembrolizumab was administered at 200 mg via a 30-minute intravenous infusion on Day 1 of each cycle [3].

- Endpoint Assessments:

Future Research Directions

The data support several promising avenues for further development:

- Targeted Patient Selection: The superior efficacy in MDM2-amplified/TP53 wild-type tumors (like dedifferentiated liposarcoma) strongly supports a precision medicine approach for these populations [1].

- Combination with Immunotherapy: Preclinical and clinical data suggest this compound can modulate the tumor immune microenvironment and overcome resistance to checkpoint inhibitors [1]. The combination with Pembrolizumab has shown a 24.1% ORR in IO-resistant melanoma, warranting expanded studies [3].

- Exploration in Other Cancers: Investigating its activity in other tumor types harboring MDM2 amplification or wild-type TP53, such as certain sarcomas, is a logical next step [1] [4].

References

- 1. A first-in-human phase I study of a novel MDM2/p53 inhibitor... [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of a novel MDM2/p53 ... [pubmed.ncbi.nlm.nih.gov]

- 3. APG-115 Plus Pembrolizumab Safe With Preliminary Efficacy in... [targetedonc.com]

- 4. Targeting p53 pathways: mechanisms, structures and ... [nature.com]

Application Notes and Protocols for Alrizomadlin (APG-115): RP2D and Clinical Development Strategy

Introduction and Mechanism of Action

Alrizomadlin (APG-115) is a novel, orally active small molecule inhibitor that selectively disrupts the interaction between mouse double minute 2 homolog (MDM2) and p53 tumor suppressor protein. The MDM2-p53 interaction represents a critical therapeutic target in oncology, as MDM2 functions as a key negative regulator of p53 activity through a feedback loop that promotes p53 degradation. In numerous cancers, particularly those retaining wild-type TP53, MDM2 amplification or overexpression effectively neutralizes p53's tumor suppressor function without requiring TP53 gene mutations. This compound binds to MDM2 with high affinity (half maximal inhibitory concentration = 3.8 ± 1.1 nM), stabilizing p53 and restoring its transcriptional activity, thereby inducing cell cycle arrest and apoptosis in susceptible tumor cells [1].

Recent evidence also indicates that this compound modulates the tumor immune microenvironment, potentially enhancing T-cell-mediated antitumor immunity and creating opportunities for synergistic combinations with immune checkpoint inhibitors. This dual mechanism—direct tumor cell apoptosis and immune modulation—positions this compound as a promising therapeutic agent across multiple solid tumor types, particularly those with MDM2 amplification or wild-type TP53 status [1].

Recommended Phase II Dose (RP2D) and Administration

The RP2D for this compound was established through a phase I dose-escalation study (CTR20170975) following a classical "3 + 3" design in patients with advanced solid tumors. The study determined the following dosing parameters:

Monotherapy RP2D

- Dose: 100 mg administered orally every other day (q.o.d.)

- Schedule: 21 days of treatment followed by 7 days of rest (28-day cycle)

- Administration: Within 30 minutes to 1 hour after a normal dietary meal [1]

Combination Therapy Dose

- Dose: 150 mg this compound with PD-1 inhibitor toripalimab

- Schedule: Similar 21 days on/7 days off schedule (specific toripalimab dosing per manufacturer guidelines) [2]

Table 1: Established Dosing Regimens for this compound

| Regimen | Dose | Schedule | Cycle Length | Food Guidance |

|---|---|---|---|---|

| Monotherapy | 100 mg | Every other day for 21 days | 28 days | Take within 30-60 minutes after a meal |

| Combination with PD-1 inhibitor | 150 mg | Every other day for 21 days | 28 days | Take within 30-60 minutes after a meal |

The maximum tolerated dose (MTD) was established at 150 mg, with the RP2D set at 100 mg based on improved long-term tolerability while maintaining efficacy. Dose reduction to 100 mg from the initial 200 mg starting dose was necessary after observation of dose-limiting toxicities including thrombocytopenia and febrile neutropenia at higher dose levels [1].

Clinical Efficacy Data Summary

This compound has demonstrated promising antitumor activity across multiple advanced solid tumor types, both as monotherapy and in combination with PD-1 inhibition, as summarized in the table below.

Table 2: Clinical Efficacy of this compound Across Tumor Types

| Tumor Type | Regimen | Patient Number | ORR (%) | DCR (%) | Median PFS | Key Findings |

|---|---|---|---|---|---|---|

| ACC | Monotherapy | 12 | 16.7 | 100 | - | Offers new therapeutic strategy for this treatment-resistant malignancy |

| MPNST | Monotherapy | 5 | 0 | 80 | - | 4/5 patients achieved stable disease |

| MPNST | Combination | 2 | 100 | 100 | 60+/96+ weeks | Durable responses observed |

| LPS | Combination | 6 | 16.7 | 66.7 | - | Activity in MDM2-amplified sarcoma |

| BTC | Combination | 6 | 16.7 | 100 | - | Promising activity in biliary tract cancers |

| MDM2-amplified, TP53 wild-type | Monotherapy | 8 | 25 | 100 | 7.9 months | Significantly longer PFS vs mutant TP53 (2.2 months) |

Data sources: Phase I study [1] and Phase II ASCO 2025 presentation [2]. ORR = Objective Response Rate; DCR = Disease Control Rate; PFS = Progression-Free Survival; ACC = Adenoid Cystic Carcinoma; MPNST = Malignant Peripheral Nerve Sheath Tumor; LPS = Liposarcoma; BTC = Biliary-Tract Cancer.

Key efficacy observations include:

- Enhanced activity in MDM2-amplified tumors: Patients with MDM2 amplification and wild-type TP53 experienced significantly longer progression-free survival (7.9 versus 2.2 months in mutant TP53; P < 0.001) in the phase I study [1].

- Durable responses in combination therapy: Two MPNST patients treated with this compound plus toripalimab achieved confirmed partial responses with prolonged progression-free survival exceeding 60 and 96 weeks, respectively [2].

- Broad disease control: The 100% disease control rate in ACC and MDM2-amplified tumors suggests consistent biological activity across molecularly defined populations [1] [2].

Safety and Tolerability Profile

The safety profile of this compound has been characterized across multiple clinical trials, with management strategies established for the most commonly observed adverse events.

Table 3: Safety Profile of this compound Across Clinical Trials

| Adverse Event | All Grades Incidence (%) | Grade 3/4 Incidence (%) | Management Recommendations |

|---|---|---|---|

| Thrombocytopenia | - | 33.3 | Regular monitoring, dose interruption/reduction for G3/4 |

| Lymphocytopenia | - | 33.3 | Monitoring of infection signs |

| Neutropenia | - | 23.8 | Febrile neutropenia prophylaxis |

| Anemia | - | 23.8 | Supportive care, transfusion if symptomatic |

| Other Grade 3+ TRAEs | - | 33.3-44.4 | Dose-specific management |

Data sources: Phase I study (monotherapy) [1] and Phase II combination study [2].

Safety observations across studies indicate:

- The monotherapy regimen (100 mg q.o.d., 21/28 days) demonstrated an acceptable safety profile, with grade 3/4 treatment-related adverse events occurring in 33.3% of patients in the phase I study [1].

- The combination regimen with toripalimab showed a higher but manageable incidence of grade 3/4 treatment-related adverse events (44.4%), consistent with the known profiles of both drug classes [2].

- Treatment-related serious adverse events occurred in 12.5% (monotherapy) and 29.6% (combination) of patients, with a low discontinuation rate (one patient in each cohort) due to treatment-related adverse events [2].

- Most hematological toxicities were reversible with dose modifications and followed a predictable time course, typically occurring in the first treatment cycle [1].

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties

This compound exhibits approximately linear pharmacokinetics across the dose range of 100-200 mg. The compound's short half-life contributes to its manageable safety profile, allowing for rapid clearance if toxicity occurs [1].

Pharmacodynamic Biomarkers

- Plasma Macrophage Inhibitory Cytokine-1 (MIC-1): Significant dose-dependent increases following this compound administration serve as a robust biomarker of p53 pathway activation, confirming target engagement [1].

- MDM2 amplification and TP53 wild-type status: These represent predictive biomarkers for patient selection, with significantly improved outcomes in this molecular subset [1].

Diagram 1: this compound Mechanism of Action and Pharmacodynamic Biomarkers. This compound binds MDM2, disrupting its interaction with p53, leading to p53 stabilization and transactivation of downstream targets including p21 (cell cycle arrest), BAX and PUMA (apoptosis), and MIC-1 (pharmacodynamic biomarker).

Detailed Experimental Protocols

Clinical Trial Design Protocol

Phase II Study of this compound With or Without Toripalimab in Advanced Solid Tumors

- Study Identifier: CTR20170975 (Phase I); Phase II study presented at ASCO 2025 [1] [2]

- Study Population: Patients with histologically confirmed advanced ACC, MPNST, LPS, BTC, or other solid tumors who progressed on standard therapy or lacked effective options

- Key Inclusion Criteria:

- Age ≥18 years with ECOG performance status 0-1

- Adequate organ function defined as:

- Platelets ≥100 × 10⁹/L, hemoglobin ≥90 g/L

- Creatinine <1.5 × ULN or calculated creatinine clearance ≥50 mL/min

- Total bilirubin <1.5 × ULN, transaminases ≤3 × ULN

- Measurable disease per RECIST 1.1

- Key Exclusion Criteria:

- Prior MDM2 inhibitor treatment

- Uncontrolled brain metastases

- Inadequate recovery from prior therapy toxicities

- Study Design: Multicenter, open-label, phase II trial with separate monotherapy and combination cohorts

- Treatment Plan:

- Monotherapy: this compound 100 mg orally q.o.d. for 21 days of 28-day cycle

- Combination: this compound 150 mg orally q.o.d. for 21 days plus toripalimab per labeled dosing

- Assessment Schedule:

Biomarker Analysis Protocol

MDM2/TP53 Status Assessment

- Tumor Tissue Collection: Archival tumor tissue or fresh biopsy at screening

- MDM2 Amplification Detection:

- Method: FISH (Fluorescence In Situ Hybridization) or NGS (Next-Generation Sequencing)

- Positive Threshold: MDM2/CEP12 ratio ≥2.0 or MDM2 copy number ≥6-8 by NGS

- TP53 Mutation Analysis:

- Method: DNA sequencing of TP53 exons 2-11 or NGS panel

- Interpretation: Classification as wild-type or mutant based on identified variants

- Blood-Based Biomarker:

- Plasma MIC-1 Measurement: ELISA assessment at baseline, cycle 1 day 8, and cycle 1 day 22

- Significant Change Definition: ≥2-fold increase from baseline considered pharmacodynamically significant [1]

Dose Modification Protocol

Management of Hematological Toxicities

- Grade 3 Thrombocytopenia:

- Withhold this compound until recovery to ≤Grade 1

- Resume at same dose if recovery within 2 weeks; otherwise reduce by one dose level

- Grade 4 Thrombocytopenia or Febrile Neutropenia:

- Withhold this compound until recovery to ≤Grade 1

- Resume at reduced dose (100 mg → 75 mg; 150 mg → 100 mg)

- Consider growth factor support for recurrent neutropenia

- Other Grade 3/4 Non-Hematological Toxicity:

- Withhold until resolution to ≤Grade 1 or baseline

- Resume at reduced dose level based on severity and recurrence [1]

Diagram 2: Clinical Trial Workflow for this compound Studies. The diagram outlines key steps from patient screening through treatment and monitoring, highlighting biomarker assessment, treatment stratification, and comprehensive safety and efficacy evaluations.

Conclusion and Future Directions

This compound represents a promising targeted therapy with a well-established RP2D of 100 mg administered every other day for 21 days of a 28-day cycle. The compound demonstrates acceptable safety and tolerability with manageable hematological toxicities and promising antitumor activity particularly in MDM2-amplified tumors with wild-type TP53. The 100% disease control rate in ACC and MDM2-amplified tumors underscores its biological potency, while durable responses in combination with PD-1 inhibition in MPNST patients suggest potential for immunotherapy synergy [1] [2].

Future clinical development should focus on:

- Biomarker-driven patient selection emphasizing MDM2 amplification and TP53 wild-type status

- Exploration of combination regimens with immunotherapies, particularly in immunologically responsive tumors

- Expansion into earlier lines of therapy and additional tumor types with high prevalence of MDM2 amplification

- Further pharmacokinetic/pharmacodynamic optimization to maximize therapeutic index

The consistent efficacy signals across multiple solid tumor types, coupled with an acceptable safety profile, support continued development of this compound as a targeted therapeutic option for patients with advanced solid tumors.

References

Molecular Mechanism and Rationale for Combination Therapy

References

- 1. This compound/Pembrolizumab Induces Early Efficacy in ... [onclive.com]

- 2. This compound may restore efficacy of PD-1 blockade in ... [healio.com]

- 3. Resistance mechanisms to inhibitors of p53-MDM2 ... [cmbl.biomedcentral.com]

- 4. Live from ASCO 2021 [ascentage.com]

- 5. ASCO 2022 [ascentage.com]

- 6. A first-in-human phase I study of a novel MDM2/p53 ... [pmc.ncbi.nlm.nih.gov]

- 7. Prospective Trial of Pembrolizumab Monotherapy in ... [sciencedirect.com]

- 8. Prospective Trial of Pembrolizumab Monotherapy in ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocol: Alrizomadlin (APG-115) in Combination with Azacitidine for R/R AML and HR-MDS

Introduction and Mechanism of Action

The treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndromes (HR-MDS) remains a significant clinical challenge, particularly for patients who have failed prior therapies including hypomethylating agents (HMAs) like azacitidine. The MDM2-p53 tumor suppressor pathway represents a promising therapeutic target, as its disruption is a common mechanism in oncogenesis. Alrizomadlin (APG-115) is a novel, orally active, potent, small-molecule selective MDM2 inhibitor that destabilizes the p53-MDM2 complex, thereby activating p53-mediated apoptosis in tumor cells. Preclinical studies have demonstrated significant apoptotic activity in AML and MDS xenograft models, both as a monotherapy and in combination with azacitidine.

The rationale for combining this compound with azacitidine lies in their complementary mechanisms of action. Azacitidine, a DNA hypomethylating agent, is incorporated into DNA and RNA, leading to inhibition of DNA methyltransferases and reversal of epigenetically silenced genes, including tumor suppressors. The incorporation of azacitidine into DNA results in a dose- and time-dependent inhibition of DNA methyltransferase activity by irreversible binding to the enzyme, thus preventing methylation of newly synthesized DNA. This allows a reversal of epigenetically silenced genes, restoring normal function, including potentially enhancing p53 activity [1]. The combination leverages dual pathways of epigenetic regulation and p53-mediated apoptosis to overcome treatment resistance.

Clinical Trial Summary and Efficacy Data

Trial Design and Patient Demographics

The presented data stems from an open-label dose escalation and expansion Phase 1b trial (NCT04275518) [2]. The trial included adult patients with R/R AML or relapsed/progressed HR-MDS (IPSS-R ≥ 4.5). The primary objectives were to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) for this compound both as a monotherapy and in combination with azacitidine.

- Monotherapy Group: 21 patients (median age 65 years; 76.2% with R/R AML) with a median of 2 prior lines of therapy (range: 1-10) [2].

- Combination Group: 8 patients (median age 69.5 years; 50% with R/R AML) with a median of 2 prior lines of therapy (range: 1-4) [2].

This compound was administered orally on Days 1-7 of a 28-day cycle. In the combination cohort, azacitidine was administered at 75 mg/m² subcutaneously or intravenously on Days 1-7 [2] [3].

Summary of Efficacy Results

The trial demonstrated promising preliminary efficacy in a heavily pre-treated population, including patients who had failed prior venetoclax + HMA therapy.

Table 1: Efficacy Outcomes of this compound ± Azacitidine in R/R AML and HR-MDS

| Patient Population | Treatment Arm | N (evaluable) | Overall Response Rate (ORR) | Key Responses |

|---|---|---|---|---|

| R/R AML | This compound Monotherapy | 16 | 25% (4/16) | CR/CRi: 18.75% (3/16) [2] |

| MDS progressed to R/R AML | This compound Monotherapy | 6 | 50% (3/6) | CRi: 2 pts; MLFS: 1 pt [2] |

| HMA-refractory MDS | This compound Monotherapy | 4 | 50% (2/4) | mCR: 2 pts [2] |

| R/R AML | This compound + Azacitidine | 3 | Data not fully reported | MLFS: 1 pt [2] |

| MDS | This compound + Azacitidine | 3 | 100% (3/3) | mCR: 3 pts [2] |

| Prior Venetoclax + HMA | This compound + Azacitidine | 4 | Data not fully reported | mCR: 2 pts (MDS); Marrow blast reduction: 2 pts (AML) [2] |

Abbreviations: CR, complete remission; CRi, complete remission with incomplete hematologic recovery; MLFS, morphologic leukemia-free state; mCR, marrow complete remission; HMA, hypomethylating agent.

The RP2D was determined to be 200 mg for this compound monotherapy. The combination of this compound and azacitidine showed no observed pharmacokinetic drug-drug interaction [2].

Detailed Experimental Protocol

Patient Selection and Enrollment Criteria

Inclusion Criteria:

- Adults aged ≥18 years with confirmed R/R AML or relapsed/progressed HR-MDS (IPSS-R ≥ 4.5) [2] [3].

- Life expectancy of at least 12 weeks.

- ECOG performance status of ≤2 [3].

- Adequate organ function defined as:

- Total bilirubin ≤1.5 × upper limit of normal (ULN)

- Alanine aminotransferase and aspartate aminotransferase ≤2.5 × ULN

- Serum creatinine ≤1.5 × ULN or calculated creatinine clearance ≥60 mL/min [3].

- Recovery from adverse events (AEs) of prior therapies to Grade ≤1 (excluding alopecia).

Exclusion Criteria:

- Previous treatment with any MDM2-p53 pathway inhibitor [3].

- Active uncontrolled infection or known history of HIV, Hepatitis B, or Hepatitis C.

- Uncontrolled intercurrent illness including, but not limited to, symptomatic congestive heart failure, unstable angina pectoris, or cardiac arrhythmia.

- Known hypersensitivity to any of the study drug components.

Dosing and Administration Schedule

This compound (APG-115) Monotherapy Protocol:

- Formulation: Oral tablets.

- Dosing: Administered once daily on Days 1-7 of a 28-day cycle [2].

- Dose Escalation: Tested dose levels include 100 mg, 150 mg, 200 mg, and 250 mg. The established RP2D is 200 mg [2].

- Cycle Duration: 28 days.

- Dose Delays/Modifications: Based on tolerability, specifically for non-hematologic toxicities ≥ Grade 3 or prolonged myelosuppression.

This compound in Combination with Azacitidine Protocol:

- This compound: Administered orally at 100 mg, 150 mg, or 200 mg once daily on Days 1-7 of a 28-day cycle [2].

- Azacitidine: Administered at 75 mg/m² subcutaneously or intravenously once daily on Days 1-7 of the same 28-day cycle [2] [3].

- Pre-medication: Standard antiemetic prophylaxis is recommended prior to azacitidine administration.

- Treatment Duration: Patients should continue treatment until disease progression, unacceptable toxicity, or withdrawal of consent. A minimum of 4-6 cycles is recommended before efficacy evaluation, as responses to hypomethylating agents can be delayed [4].

Safety and Toxicity Management

The combination therapy demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were hematological and gastrointestinal toxicities.

Table 2: Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) | Management Recommendations |

|---|---|---|---|

| Hematological Toxicities (Neutropenia, Thrombocytopenia, Anemia) | ≥20% | Most common Grade ≥3 TRAEs | Regular blood count monitoring. Dose delays and/or growth factor support per institutional guidelines. |

| Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea) | ≥20% | None reported [2] | Prophylactic antiemetics. Dietary counseling. Adequate hydration. |

| Hypokalemia | ≥20% | Not specified | Regular electrolyte monitoring and supplementation. |

| Dizziness | ≥20% | Not specified | Patient counseling on fall prevention. |

- Dose-Limiting Toxicity (DLT): One DLT of pulmonary embolism (PE) was reported at the this compound 100 mg + AZA dose level. The investigator attributed this to the patient's prior COVID-19 infection, age, primary disease, and long-term bed rest [2].

- Treatment Discontinuation: One patient in each arm discontinued treatment due to AEs [2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic basis of the combination therapy and a simplified workflow for the clinical protocol.

Discussion and Future Directions

The Phase 1b trial results indicate that this compound, both as a monotherapy and in combination with azacitidine, has a manageable safety profile and demonstrates promising preliminary efficacy in patients with R/R AML and HMA-refractory MDS [2]. The observed antileukemic activity in a subset of patients whose disease had failed prior venetoclax therapy is particularly noteworthy, suggesting a potential pathway to overcome resistance.

The efficacy of azacitidine in higher-risk MDS and AML is well-established, with the landmark AZA-001 trial showing a significant overall survival benefit compared to conventional care regimens (24.5 months vs. 15.0 months) [4]. The combination with this compound aims to build upon this foundation by targeting a complementary resistance mechanism. Furthermore, research shows that for patients with AML transformed from MDS after azacitidine failure, the combination of azacitidine with venetoclax can improve survival, highlighting the broader potential of azacitidine-based combinations [5].

Future efforts should focus on larger Phase 2 and 3 trials to confirm these efficacy signals and further refine the safety profile of the combination. Identifying predictive biomarkers for response, such as specific p53 mutation statuses, will be crucial for optimizing patient selection. The ongoing evaluation of the this compound plus azacitidine cohort will provide more robust data on the long-term benefits of this novel therapeutic strategy [2].

References

- 1. The role of azacitidine in the management of myelodysplastic ... [pmc.ncbi.nlm.nih.gov]

- 2. (APG-115) Alone or Combined with this compound ... | CoLab Azacitidine [colab.ws]

- 3. APG-115 + Azacitidine for Acute Myeloid Leukemia [withpower.com]

- 4. Safety and efficacy of azacitidine in myelodysplastic syndromes [pmc.ncbi.nlm.nih.gov]

- 5. Combination Azacitidine, Venetoclax Effective in AML ... [hematologyadvisor.com]

Clinical Trial Data Summary (Phase II Study)

The following tables summarize the efficacy and safety data from a Phase II study of alrizomadlin with or without toripalimab, as presented at the 2025 ASCO Annual Meeting [1]. The data cutoff date was February 13, 2025.

Table 1: Efficacy Outcomes in Efficacy-Evaluable Patients

| Treatment Arm | Tumor Type | Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Responses |

|---|---|---|---|---|---|

| This compound Monotherapy | Advanced ACC | 12 | 16.7% | 100% | - |

| MPNST | 5 | Not Reported | 80% | 4 patients with Stable Disease (SD) | |

| This compound + Toripalimab Combination | BTC | 6 | 16.7% | 100% | - |

| LPS | 6 | 16.7% | 66.7% | - | |

| MPNST | 2 | 100% | 100% | 2 patients with confirmed Partial Response (PR); PFS of 60+ and 96+ weeks |

Table 2: Safety Profile in Safety-Evaluable Patients

| Treatment Arm | Patients (n) | Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Treatment-Related Serious Adverse Events (SAEs) | Discontinuations due to TRAEs |

|---|---|---|---|---|

| This compound Monotherapy | 24 | 33.3% | 12.5% | 1 patient (4.2%) |

| This compound + Toripalimab (150 mg) | 27 | 44.4% | 29.6% | 1 patient (3.7%) |

Underlying Mechanisms & Rationale for Combination

The therapeutic rationale for combining this compound and toripalimab is based on restoring innate tumor suppression and enhancing adaptive immune attack.

The diagram below illustrates the synergistic mechanism of this combination therapy.

Synergistic Action: The combination works synergistically [1] [2]. By restoring p53 function, This compound promotes cancer cell death and may increase tumor immunogenicity. Toripalimab then enhances the immune system's ability to recognize and attack these stressed and dying tumor cells by removing the PD-1/PD-L1 "brake" on T-cells [3].

Proposed Experimental Protocols

For researchers aiming to validate and build upon these clinical findings, the following protocols outline key preclinical experiments.

Protocol 1: In Vitro Assessment of Combination Effects

1. Objective: To evaluate the synergistic effects of this compound and toripalimab on cancer cell viability and T-cell-mediated killing.

2. Materials:

- Cell Lines: Human cancer cell lines with wild-type p53 (e.g., MPNST, ACC models) and p53-mutant controls.

- Immune Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors or pre-stimulated CD8+ T-cells.

- Drugs: this compound, toripalimab (or an anti-PD-1 surrogate antibody for non-human models).

- Equipment: Cell culture hood, CO2 incubator, flow cytometer, plate reader.

3. Methodology:

- Co-culture Assay:

- Seed cancer cells in 96-well plates.

- Add activated PBMCs or T-cells at a chosen effector-to-target ratio (e.g., 5:1 or 10:1).

- Treat with: a) Vehicle control, b) this compound alone (dose range), c) Toripalimab alone, d) Combination of both.

- Incubate for 48-72 hours.

- Viability & Apoptosis Measurement:

- Measure cancer cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

- Quantify apoptosis in cancer cells via flow cytometry using Annexin V/propidium iodide staining.

- Immune Activation Markers:

- Harvest T-cells from co-culture and analyze activation markers (e.g., CD69, CD25) and cytokine production (IFN-γ, TNF-α) via flow cytometry.

4. Data Analysis:

- Calculate the combination index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Compare differences in T-cell activation markers using one-way ANOVA with post-hoc tests.

Protocol 2: In Vivo Efficacy Study in Syngeneic Mouse Models

1. Objective: To investigate the antitumor efficacy and immune memory establishment of the combination in an immunocompetent animal model.

2. Materials:

- Animals: Immunocompetent mice (e.g., C57BL/6).

- Tumor Model: Syngeneic mouse cancer cell line with wild-type p53 (e.g., MC38 colon carcinoma).

- Drugs: this compound (formulated for oral gavage), anti-mouse PD-1 antibody (as a surrogate for toripalimab).

3. Methodology:

- Tumor Inoculation: Inject cells subcutaneously into the right flank.

- Randomization & Dosing:

- When tumors reach ~100 mm³, randomize mice into four groups (n=8-10):

- Vehicle control

- This compound monotherapy

- Anti-PD-1 monotherapy

- Combination therapy

- Administer this compound via oral gavage (e.g., 50-100 mg/kg, daily). Administer anti-PD-1 antibody via intraperitoneal injection (e.g., 10 mg/kg, twice weekly).

- Treat for 3-4 weeks.

- When tumors reach ~100 mm³, randomize mice into four groups (n=8-10):

- Endpoint Measurements:

- Monitor tumor volume and body weight 2-3 times weekly.

- At study end, harvest tumors, spleens, and blood for analysis.

4. Ex Vivo Analysis:

- Tumor Immunophenotyping: Process tumors into single-cell suspensions. Analyze by flow cytometry for infiltrating immune cells: CD8+ T-cells, CD4+ T-cells, T-regs (CD4+FoxP3+), and myeloid-derived suppressor cells.

- Cytokine Profiling: Measure serum levels of IFN-γ, IL-2, and TNF-α using a multiplex ELISA.

- Immune Memory Challenge: Re-challenge a subset of tumor-free mice from each group with the same cancer cells to assess durable immunity.

Discussion and Future Directions

The Phase II data indicates that the this compound and toripalimab combination is a viable strategy for treating advanced solid tumors, particularly malignant peripheral nerve sheath tumors (MPNST), where it has produced notably durable responses [1]. The 100% disease control rate in adenoid cystic carcinoma (ACC) with monotherapy also highlights a significant potential for a cancer type with few options [1].

Future work should focus on:

- Biomarker Discovery: Identifying predictive biomarkers (e.g., TP53 mutation status, PD-L1 expression) to select patients most likely to respond.

- Mechanism of Resistance: Understanding inherent and acquired resistance mechanisms through genomic and transcriptomic analysis of pre- and post-treatment samples.

- Novel Combinations: Exploring triple-therapy regimens, such as adding a Bcl-2 inhibitor (e.g., lisaftoclax from Ascentage Pharma's pipeline) to further augment apoptosis [1].

- Leveraging AI: Utilizing emerging graph-based AI technologies to predict optimal drug combinations and identify new repositioning opportunities for this regimen [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific experimental section, feel free to ask.

References

- 1. Live from ASCO | Ascentage Pharma Releases... - BioSpace [biospace.com]

- 2. in Signaling : Therapeutic Targets, Pathways ... Cancer Combinatorial [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toripalimab : the First Domestic Anti-Tumor PD-1 Antibody... [frontiersin.org]

- 4. Graph-based AI Technology Predicts Drug Combinations ... [nec.com]

Clinical Efficacy and Further Development

The RP2D of 100 mg has been successfully applied in later-phase trials, demonstrating promising antitumor activity.

| Tumor Type | Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

|---|---|---|---|

| Advanced ACC [1] | Alrizomadlin Monotherapy | 16.7% | 100% |

| Advanced MPNST [1] | This compound + Toripalimab (PD-1 inhibitor) | 2 patients with confirmed PR (PFS of 60+ and 96+ weeks) | Information missing |

| Biliary-Tract Cancer (BTC) [1] | This compound + Toripalimab | 16.7% | 100% |

| Liposarcoma (LPS) [1] | This compound + Toripalimab | 16.7% | 66.7% |

Mechanism of Action and Experimental Protocol

This compound is a small-molecule antagonist that selectively targets the interaction between MDM2 and the tumor suppressor protein p53 [2]. In many cancers, MDM2 is overexpressed and binds to p53, inactivating it and promoting its degradation. This compound binds to MDM2 with high affinity, disrupting this interaction and restoring p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells that harbor wild-type TP53 [3].

The diagram below illustrates this mechanism and the subsequent clinical development workflow.

Mechanism of Action and Clinical Development Pathway

Key Patient Selection Criteria

The clinical activity of this compound is closely linked to the tumor's genetic profile. Key inclusion criteria from the phase I study and subsequent biomarker analyses include [3]:

- Histologically confirmed locally advanced or metastatic solid tumors that have failed standard treatment or lack effective therapies.

- MDM2 Amplification: Tumors with amplification of the MDM2 gene are particularly sensitive. This is common in well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS) [3].

- TP53 Wild-Type Status: The presence of wild-type (non-mutated) TP53 is critical for response, as this compound acts to reactivate the existing p53 protein [3]. The phase I study showed significantly longer progression-free survival in patients with wild-type TP53 compared to those with mutant TP53 (7.9 vs. 2.2 months) [3].

Safety and Monitoring Protocol

The phase I study established a consistent safety profile for this compound. Key protocol elements for monitoring and management include [3]:

- Hematological Monitoring: The most common Grade 3/4 treatment-related adverse events (TRAEs) were hematological. The protocol requires close monitoring of complete blood counts (CBC) with differential, including platelet count (≥100 × 10⁹/l for enrollment), hemoglobin (≥90 g/l), and neutrophil count [3].

- Dose-Limiting Toxicity (DLT) Definition: DLTs were defined in the first 28-day cycle and included events such as Grade 4 neutropenia >7 days, febrile neutropenia, Grade 4 thrombocytopenia, or Grade 3 thrombocytopenia with bleeding [3].

- Dose Modification: The schedule of "21 days on, 7 days off" helps manage toxicity. Treatment should be interrupted for specific severe AEs until recovery and can then be resumed at a reduced dose or permanently discontinued based on the severity and recurrence [3].

References

Alrizomadlin in MDM2-Amplified Liposarcoma: Application Notes and Experimental Protocols

Introduction to MDM2 Amplification in Liposarcoma

MDM2 amplification represents a fundamental oncogenic driver in specific liposarcoma subtypes, particularly in well-differentiated liposarcoma (WDLPS) and dedifferentiated liposarcoma (DDLPS), which together account for approximately 50-60% of all liposarcoma cases [1] [2]. The MDM2 gene, located at chromosomal position 12q15, encodes an E3 ubiquitin ligase that serves as the primary negative regulator of the tumor suppressor p53 [1]. Through a critical feedback loop, MDM2 targets p53 for proteasomal degradation, effectively neutralizing its tumor-suppressive functions including cell cycle arrest, apoptosis, and DNA repair mechanisms [1] [2]. In MDM2-amplified liposarcomas, gene amplification leads to massive MDM2 protein overexpression, resulting in functional p53 inactivation without requiring TP53 gene mutations [1] [2]. This molecular characteristic makes MDM2 an attractive therapeutic target for restoring p53-mediated tumor suppression.

The genomic landscape of DDLPS is characterized by low tumor mutational burden but high frequencies of somatic copy-number alterations, with amplification of the 12q13-15 chromosomal region being a defining genetic feature [2] [3]. This amplified region often contains several co-amplified genes including CDK4, HMGA2, and YEATS4, which may contribute to oncogenesis through complementary mechanisms [2] [3] [4]. The quantity of 12q13-15 amplification and consequent MDM2 overexpression appears correlated with the degree of tumor dedifferentiation, with DDLPS components demonstrating significantly higher amplification levels compared to well-differentiated areas [2] [3]. MDM2 amplification is typically detected through fluorescence in situ hybridization (FISH), which reveals characteristic giant marker and/or supernumerary ring chromosomes containing multiple MDM2 copies [1] [5].

Clinical Trial Data for Alrizomadlin

Mechanism and Pharmacological Properties

This compound (APG-115) is a novel, orally available small molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction [6]. As a second-generation MDM2 inhibitor, it belongs to the class of spirooxindole-containing compounds that mimic the three critical amino acid residues (Phe19, Trp23, Leu26) of p53's alpha-helical transactivation domain, thereby competitively displacing p53 from its binding pocket on MDM2 [6] [7]. This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 protein stabilization and activation of its downstream transcriptional targets [6]. This compound demonstrates high binding affinity for MDM2 with a reported half maximal inhibitory concentration (IC50) of 3.8 nM and dissociation constant (Ki) <1 nM [6]. Preclinical studies have shown that this compound administration results in robust p53 pathway activation, cell cycle arrest, and apoptosis in MDM2-amplified liposarcoma models, with complete and durable tumor regression observed in some xenograft models [6].

Clinical Efficacy Data

Table 1: Clinical Efficacy of this compound in Solid Tumors

| Cancer Type | Regimen | Patient Number | ORR (%) | DCR (%) | Median PFS |

|---|---|---|---|---|---|

| Liposarcoma (LPS) | Combination | 6 | 16.7 | 66.7 | Not reached |

| ACC | Monotherapy | 12 | 16.7 | 100 | Not reported |

| MPNST | Combination | 2 | 100* | 100 | 60+ and 96+ weeks |

| BTC | Combination | 6 | 16.7 | 100 | Not reported |

| MPNST | Monotherapy | 5 | 0 | 80 | Not reported |

*Based on 2 patients with confirmed partial response [8] [9]